

4-Chloro-2,3-dimethylpyridine molecular structure

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Compound of Interest

Compound Name: 4-Chloro-2,3-dimethylpyridine

Cat. No.: B1603871

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Core Physicochemical and Structural Properties

4-Chloro-2,3-dimethylpyridine is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is rendered electron-deficient by the electronegative nitrogen atom. This intrinsic electronic property is further modulated by the substituents: a chloro group at the 4-position and two methyl groups at the 2- and 3-positions.

The structural arrangement of these groups dictates the molecule's overall reactivity and physical properties. The chlorine atom at the C4 position is a key functional handle, serving as an excellent leaving group in nucleophilic aromatic substitution reactions. The adjacent methyl groups at C2 and C3 introduce steric bulk and have a modest electron-donating effect, which can influence reaction kinetics and the conformational preferences of downstream products.

Table 1: Physicochemical Properties of **4-Chloro-2,3-dimethylpyridine** and its N-Oxide Precursor

Property	4-Chloro-2,3-dimethylpyridine (Predicted/Calculated)	4-Chloro-2,3-dimethylpyridine N-Oxide (Experimental)
Molecular Formula	C ₇ H ₈ ClN	C ₇ H ₈ ClNO[1][2]
Molecular Weight	141.60 g/mol	157.60 g/mol [1][2]
CAS Number	Not consistently available; often referenced by its N-oxide.	59886-90-7[1][2][3][4]
Appearance	Predicted to be a solid or oil at room temperature.	White to light yellow crystalline powder.
Melting Point	Not widely reported.	101-107 °C.[2]

Note: The deoxygenated form, **4-chloro-2,3-dimethylpyridine**, is less common commercially than its N-oxide precursor, and thus its experimental physical data is not as widely documented.

Spectroscopic Signature: A Predictive Analysis

For a molecule to be used effectively in synthesis, its structural identity must be verifiable. Spectroscopic methods are the cornerstone of this verification. While a dedicated public spectral database for **4-chloro-2,3-dimethylpyridine** is not readily available, we can confidently predict its characteristic spectroscopic signature based on established principles of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

- Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C6, being ortho to the nitrogen, will be the most deshielded. The proton at C5 will appear slightly more upfield. They will show coupling to each other.
- Methyl Protons: Two singlets in the aliphatic region (typically δ 2.0-2.5 ppm), corresponding to the two non-equivalent methyl groups at C2 and C3.

¹³C NMR: The carbon NMR spectrum should display seven signals:

- Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbons directly attached to the electronegative nitrogen (C2, C6) and chlorine (C4) will be significantly shifted.
- Methyl Carbons: Two signals in the upfield region (δ 15-25 ppm).

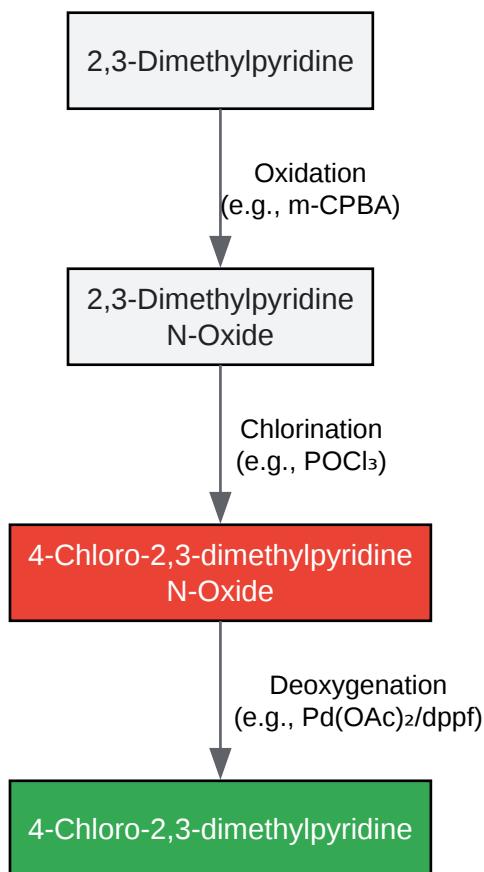
Caption: Annotated structure of **4-chloro-2,3-dimethylpyridine**.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule will exhibit a distinct molecular ion peak (M^+) at m/z 141. A characteristic isotopic peak ($M+2$) will appear at m/z 143 with approximately one-third the intensity of the M^+ peak, which is definitive for a monochlorinated compound. Common fragmentation pathways would include the loss of a chlorine radical ($Cl\cdot$) or a methyl radical ($CH_3\cdot$).

Synthesis Pathway: From N-Oxide to Final Product

The most practical and literature-supported route to **4-chloro-2,3-dimethylpyridine** is via the deoxygenation of its corresponding N-oxide, which is a more readily available commercial starting material.^{[5][6]} The N-oxide itself is typically synthesized from 2,3-dimethylpyridine (2,3-lutidine).



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Caption: General synthesis workflow for **4-chloro-2,3-dimethylpyridine**.

Experimental Protocol: Catalytic Deoxygenation

The following protocol is a representative method adapted from modern catalytic procedures for the deoxygenation of pyridine N-oxides.^{[7][8]} This method is favored for its chemoselectivity and avoidance of harsh stoichiometric reagents.

Objective: To synthesize **4-chloro-2,3-dimethylpyridine** from **4-chloro-2,3-dimethylpyridine N-oxide**.

Materials:

- **4-Chloro-2,3-dimethylpyridine N-oxide** (1.0 eq)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.03 eq)

- 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (0.03 eq)
- Triethylamine [Et₃N] (3.0 eq)
- Acetonitrile (MeCN), anhydrous

Procedure:

- Inert Atmosphere: To a flame-dried reaction vessel (e.g., a microwave vial), add **4-chloro-2,3-dimethylpyridine** N-oxide, Pd(OAc)₂, and dppf.
- Seal and Purge: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
- Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous acetonitrile followed by triethylamine via syringe.
- Reaction: Stir the mixture at an elevated temperature (e.g., 140-160 °C), either using a conventional oil bath or a microwave reactor, until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **4-chloro-2,3-dimethylpyridine**.

Causality: The palladium/dppf system forms a catalytically active species. The N-oxide coordinates to the palladium center, and triethylamine acts as both a base and the terminal reductant (oxygen acceptor), facilitating the removal of the oxygen atom and regenerating the catalyst. This catalytic cycle avoids the over-reduction of the pyridine ring that can occur with harsher reducing agents.^[7]

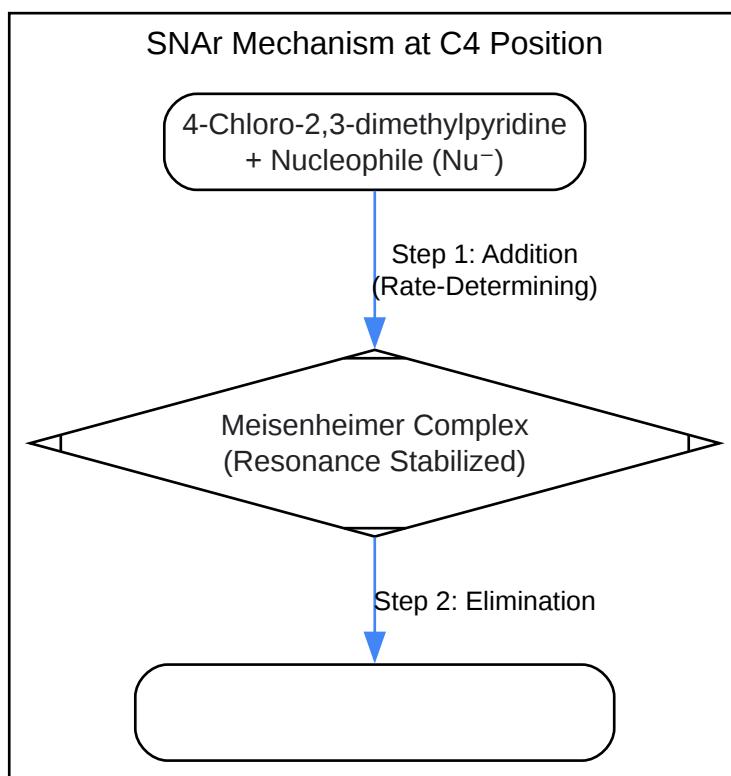
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary utility of **4-chloro-2,3-dimethylpyridine** in drug development stems from its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom polarizes the ring, creating electron-deficient carbons at the C2, C4, and C6 positions. This makes the C4 position, bearing a good leaving group (Cl), an excellent electrophilic site for attack by nucleophiles.[9][10][11]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

- Addition: A nucleophile attacks the C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
- Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

This mechanism is highly favorable at the C4 (para) position because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.[12][13]



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Caption: The two-step addition-elimination mechanism of SNAr.

This predictable and efficient reactivity makes **4-chloro-2,3-dimethylpyridine** a valuable precursor for introducing diverse functionalities, such as alkoxy, amino, and thioether groups, onto the pyridine scaffold. This is precisely the strategy employed in the synthesis of proton pump inhibitors like Rabeprazole, where the chlorine atom is displaced by an alkoxide nucleophile in an early step of the synthesis.[\[5\]](#)[\[14\]](#)[\[15\]](#)

Conclusion

4-Chloro-2,3-dimethylpyridine is a structurally important heterocyclic compound whose value is defined by its electronic properties. While less common than its N-oxide derivative, its synthesis is straightforward via modern catalytic deoxygenation methods. Its molecular structure, characterized by an electron-deficient pyridine ring activated at the C4 position, makes it an ideal substrate for nucleophilic aromatic substitution. A thorough understanding of this structure and its resultant reactivity provides researchers and drug development professionals with a powerful tool for the rational design and synthesis of complex, biologically active molecules.

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